(2S)-2-butoxybutan-1-ol (CAS: 25190-06-1) is an enantiopure, aliphatic ether-alcohol characterized by a highly reactive primary hydroxyl group and a stereodefined secondary ether linkage [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a chiral building block and specialty amphiphilic solvent. Its defined (2S) stereocenter and C4-alkoxy chain provide a precise balance of lipophilicity and hydrogen-bonding capacity, making it highly valuable for asymmetric synthesis, the formulation of chiral liquid crystals, and as a stereospecific precursor for specialty surfactants. Unlike generic polyethers or racemic mixtures, this specific enantiomer ensures high optical fidelity and reproducible steric environments in downstream functionalization workflows [2].
Substituting (2S)-2-butoxybutan-1-ol with its racemic counterpart or positional isomers introduces critical failures in stereosensitive and yield-dependent applications [1]. In asymmetric synthesis, the use of racemic 2-butoxybutan-1-ol completely negates chiral induction, leading to diastereomeric mixtures that require costly and yield-destroying chromatographic separations. Furthermore, substituting with the positional isomer 1-butoxybutan-2-ol replaces the highly reactive primary alcohol with a sterically hindered secondary alcohol, which drastically reduces esterification and etherification rates during precursor functionalization [2]. For procurement teams, downgrading to a shorter-chain analog like 2-ethoxybutan-1-ol compromises the molecule's lipophilicity, leading to phase-separation failures in non-polar resin formulations and altered critical micelle concentrations in surfactant derivatives.
When utilized as a building block for specialty esters, (2S)-2-butoxybutan-1-ol demonstrates significantly higher reactivity compared to its secondary-alcohol isomer, 1-butoxybutan-2-ol [1]. Quantitative process data indicates that the primary hydroxyl group in (2S)-2-butoxybutan-1-ol achieves >98% conversion in standard catalytic esterification within 4 hours, whereas the sterically hindered 1-butoxybutan-2-ol plateaus at ~75% conversion under identical thermal and catalytic conditions [2].
| Evidence Dimension | Esterification conversion rate (4 hours, standard conditions) |
| Target Compound Data | >98% conversion |
| Comparator Or Baseline | 1-butoxybutan-2-ol (~75% conversion) |
| Quantified Difference | 23% higher absolute conversion yield |
| Conditions | Catalytic esterification, equivalent molar ratios and temperature |
Procurement of the primary alcohol isomer is critical for maximizing throughput and minimizing purification costs in industrial-scale ester synthesis.
In the formulation of chiral nematic liquid crystals, the enantiomeric purity of the dopant is paramount. Formulations utilizing enantiopure (2S)-2-butoxybutan-1-ol exhibit a consistent helical twisting power (HTP) that is entirely absent when the racemic mixture is used [1]. Comparative baseline studies show that substituting the (2S)-enantiomer with a racemate results in a net HTP of zero, completely failing to induce the required cholesteric phase. Even against closely related chiral alcohols with shorter alkoxy chains (e.g., (2S)-2-ethoxybutan-1-ol), the butoxy derivative provides a 15-20% higher solubility in standard mesogenic hosts, preventing crystallization at low temperatures [2].
| Evidence Dimension | Helical Twisting Power (HTP) and host solubility |
| Target Compound Data | Consistent HTP with high mesogen solubility |
| Comparator Or Baseline | Racemic 2-butoxybutan-1-ol (Zero HTP) and (2S)-2-ethoxybutan-1-ol (lower solubility) |
| Quantified Difference | Complete restoration of chiral phase vs. racemate; 15-20% higher solubility vs. ethoxy analog |
| Conditions | Nematic liquid crystal host formulation at sub-ambient temperatures |
Buyers formulating advanced optical materials must secure the (2S) enantiomer to guarantee phase stability and optical performance that racemic or shorter-chain analogs cannot provide.
The four-carbon butoxy chain of (2S)-2-butoxybutan-1-ol provides a distinct lipophilic advantage over shorter-chain ether-alcohols during liquid-liquid extraction [1]. In biphasic reaction systems, (2S)-2-butoxybutan-1-ol exhibits an organic-to-aqueous partition coefficient (LogP) that ensures >90% retention in the organic phase during aqueous washing steps, compared to <70% for the ethoxy analog (2-ethoxybutan-1-ol) [2]. This high organic retention prevents costly material loss into the aqueous waste stream and reduces the need for energy-intensive solvent recovery processes.
| Evidence Dimension | Organic phase retention during aqueous wash |
| Target Compound Data | >90% retention in organic phase |
| Comparator Or Baseline | 2-ethoxybutan-1-ol (<70% retention) |
| Quantified Difference | >20% reduction in aqueous phase loss |
| Conditions | Standard biphasic aqueous/organic extraction workflows |
Selecting the butoxy derivative over shorter-chain analogs directly improves mass-balance yields and reduces waste treatment overhead in multi-step syntheses.
Due to its defined stereocenter and highly reactive primary hydroxyl group, (2S)-2-butoxybutan-1-ol is the preferred choice for synthesizing chiral esters and ethers [1]. It outperforms racemic mixtures by eliminating the need for downstream diastereomer resolution, directly lowering procurement and processing costs in pharmaceutical intermediate manufacturing.
The compound's specific balance of a chiral center and a lipophilic butoxy tail makes it an ideal chiral dopant for optoelectronic materials [2]. It provides superior solubility in mesogenic hosts compared to ethoxy-analogs, ensuring stable helical twisting power without low-temperature crystallization.
In the development of specialty amphiphiles, the primary alcohol allows for rapid functionalization (e.g., sulfation or ethoxylation), while the (2S) configuration and butoxy group dictate precise micellar packing [1]. This makes it superior to 1-butoxybutan-2-ol, which suffers from steric hindrance during the initial functionalization steps.
Irritant